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Compound of Interest

Compound Name: Telatinib

Cat. No.: B1682010

An In-depth Technical Guide on the Early Discovery and Synthesis of Telatinib

Introduction

Telatinib, also known by its development code BAY 57-9352, is a potent, orally available small-
molecule inhibitor of multiple receptor tyrosine kinases.[1] Chemically, it belongs to the class of
furopyridazines and is specifically identified as 4-[[4-(4-chloroanilino)furo[2,3-d]pyridazin-7-
ylJoxymethyl]-N-methylpyridine-2-carboxamide.[2] Telatinib was developed as an anti-
angiogenic and antineoplastic agent, primarily targeting vascular endothelial growth factor
receptors (VEGFRS), platelet-derived growth factor receptor (PDGFR), and c-Kit.[2][3] Its
development was driven by the well-established role of angiogenesis in tumor growth and
metastasis, making the inhibition of key signaling pathways involved in this process a critical
therapeutic strategy.[4]

Early Discovery and Rationale

The discovery of Telatinib was rooted in the understanding that inhibiting angiogenesis, the
formation of new blood vessels, is a viable approach to cancer therapy. The VEGF/VEGFR
signaling pathway is a critical regulator of this process.[4] Consequently, small-molecule
inhibitors targeting the ATP-binding site of VEGFR tyrosine kinases were sought.

Telatinib emerged from a drug discovery program aimed at identifying potent and selective
inhibitors of VEGFR-2 and VEGFR-3, the primary receptors responsible for mediating the
angiogenic and lymphangiogenic signals of VEGF.[5] The rationale was to create a compound
that could effectively block tumor-associated blood vessel formation, thereby starving the tumor
of essential nutrients and oxygen, and inhibiting its growth and spread.[6] In addition to its
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potent activity against VEGFRs, Telatinib was also found to inhibit PDGFR[3 and c-Kit, other
receptor tyrosine kinases implicated in tumor progression and angiogenesis.[3] This multi-
targeted profile suggested a broader potential for anti-cancer activity.

Chemical Synthesis

The synthesis of Telatinib involves a multi-step process. A key approach described in the
patent literature involves the condensation of a functionalized furo[2,3-d]pyridazine core with a
substituted pyridine methanol derivative.[7]

Synthetic Workflow
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Caption: Synthetic workflow for Telatinib Mesylate.
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Experimental Protocol for Synthesis (General Method)

A representative synthesis is outlined below, based on patent literature[7]:

e Preparation of 2-methylamino carbonyl-4-pyridinemethanol hydrochloride monohydrate
(Intermediate A):

o 2-methylamino carbonyl-4-picolinic acid ethyl ester is used as the starting material.

o This ester is reduced using a reducing agent such as sodium borohydride in an organic
solvent. Catalytic reduction with sodium borohydride and a Lewis acid can also be
employed.

o The resulting alcohol, 2-methylamino carbonyl-4-pyridinemethanol, is then treated with
hydrochloric acid to form the hydrochloride salt monohydrate.

e Preparation of 4-chloro-anilino-7-chlorofuro[2,3-d]pyridazine (Intermediate B):

o This intermediate is synthesized through a multi-step process starting from simpler
precursors to construct the furo[2,3-d]pyridazine heterocyclic system. The specifics of this
synthesis can vary but ultimately result in the desired chlorinated intermediate.

e Condensation to form Telatinib:
o Intermediate A and Intermediate B undergo a condensation reaction.

o This is typically carried out in the presence of a strong base, such as potassium tert-
butoxide, in a suitable organic solvent.

o The reaction yields the free base of Telatinib.
o Formation of Telatinib Mesylate:
o The Telatinib free base is then reacted with methanesulfonic acid.

o The final product, Telatinib mesylate, is obtained through cooling and crystallization.

Mechanism of Action and Signhaling Pathways
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Telatinib exerts its anti-angiogenic and anti-tumor effects by inhibiting the phosphorylation of
key receptor tyrosine kinases, thereby blocking downstream signaling cascades.

Targeted Signaling Pathways
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Caption: Telatinib's inhibition of VEGFR and PDGFR signaling pathways.
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The primary targets of Telatinib are VEGFR-2, VEGFR-3, PDGFR[, and c-Kit.[3]

e VEGFR-2/3 Inhibition: By binding to the ATP-binding site of VEGFR-2 and VEGFR-3 on
endothelial cells, Telatinib prevents their autophosphorylation upon binding of VEGF. This
blocks downstream signaling through pathways such as Ras/Raf/MEK/ERK and PI3K/Akt,
which are crucial for endothelial cell proliferation, migration, and survival. The overall effect is
a potent inhibition of angiogenesis.[6]

o PDGFR Inhibition: Inhibition of PDGFR[3, which is often expressed on pericytes and smooth
muscle cells supporting the vasculature, as well as on some tumor cells, further contributes
to the anti-angiogenic effect by destabilizing newly formed vessels. It can also have a direct
anti-proliferative effect on tumors that overexpress this receptor.[5][8]

 c-Kit Inhibition: The inhibition of c-Kit, a receptor tyrosine kinase involved in the pathogenesis
of various cancers, including gastrointestinal stromal tumors, provides an additional direct
anti-tumor mechanism.[6]

Preclinical and Early Clinical Data
In Vitro Kinase and Cell-Based Activity

Telatinib has demonstrated potent and selective inhibitory activity in a variety of in vitro
assays.
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Target ICs0 (NM) Assay Type Reference
c-Kit 1 Kinase Assay [41[6]
VEGFR-3 4 Kinase Assay [41[6]
VEGFR-2 6 Kinase Assay [41[6]
PDGFRa 15 Kinase Assay [41[6]
VEGFR-2

) 19 Whole-cell Assay [6]119]
Autophosphorylation
HUVEC Proliferation 26 Cell Proliferation ]
(VEGF-dependent) Assay

Aortic Smooth Muscle ) ]
] ] Cell Proliferation
Cell Proliferation 249 [6]

Assay
(PDGF-dependent)

HUVEC: Human Umbilical Vein Endothelial Cells

Notably, Telatinib displays minimal inhibitory activity against other kinase families such as the
Raf kinase pathway, the epidermal growth factor receptor (EGFR) family, the fibroblast growth
factor receptor (FGFR) family, and the Tie-2 receptor, indicating a high degree of selectivity.[4]

[6]

In Vivo Anti-Tumor Efficacy

Telatinib has shown significant single-agent anti-tumor activity in a dose-dependent manner
across multiple human tumor xenograft models.[6] This efficacy is largely attributed to its potent
anti-angiogenic effects.
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Tumor Model Cancer Type Reference
MDA-MB-231 Breast Cancer [6]
Colo-205 Colon Cancer [6]
DLD-1 Colon Cancer [6]
H460 Non-small Cell Lung Cancer [6]
Pancreatic Carcinoma Pancreatic Cancer [6]
Prostate Carcinoma Prostate Cancer [6]

Pharmacokinetic Profile

Early phase | clinical trials provided initial insights into the pharmacokinetic properties of
Telatinib in humans.
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Parameter Value Population Reference
Absorption
Tmax (Time to Peak Patients with
) < 3 hours ) [1]8]
Concentration) advanced solid tumors
Distribution
Nearly dose-
] ) proportional increase Patients with
Dose Proportionality ) ) ] [1]
in exposure with advanced solid tumors
substantial variability
Metabolism
Primary Pathway N-glucuronidation Humans [4]
CYP3A4/3A5,
Metabolizing Enzymes CYP2C8, CYP2C9, Humans [419]

CYP2C19, UGT1A4

Elimination

Half-life (t1/2) ~5.5 hours

Patients with
. [1][9]
advanced solid tumors

Key Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)

o Objective: To determine the ICso of Telatinib against a specific kinase (e.g., VEGFR-2).

» Materials: Recombinant human kinase, appropriate substrate (e.g., a synthetic peptide), ATP

(often radiolabeled, e.qg., [y-3*P]JATP), Telatinib at various concentrations, assay buffer.

e Procedure:

o The kinase, substrate, and varying concentrations of Telatinib are incubated together in

the assay buffer.

o The kinase reaction is initiated by the addition of ATP.
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The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30
minutes at 30°C).

The reaction is stopped (e.g., by adding a stop solution like phosphoric acid).

The amount of phosphorylated substrate is quantified. If using radiolabeled ATP, this can
be done by capturing the substrate on a filter membrane and measuring radioactivity using
a scintillation counter.

The percentage of inhibition for each Telatinib concentration is calculated relative to a
control (no inhibitor).

The ICso value is determined by plotting the percent inhibition against the logarithm of the
inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

VEGF-Stimulated HUVEC Proliferation Assay

o Objective: To assess the effect of Telatinib on the proliferation of endothelial cells.

e Materials: Human Umbilical Vein Endothelial Cells (HUVECS), basal endothelial cell growth

medium, VEGF, Telatinib at various concentrations, a proliferation detection reagent (e.g.,

BrdU or resazurin).

e Procedure:

[e]

HUVECSs are seeded in 96-well plates and allowed to attach overnight.

The medium is replaced with a low-serum medium for a period of starvation (e.g., 4-6
hours) to synchronize the cells.

Cells are pre-incubated with various concentrations of Telatinib for a short period (e.g., 1
hour).

VEGEF is added to the wells to stimulate proliferation (control wells receive no VEGF).

The plates are incubated for an extended period (e.g., 48-72 hours).
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o The proliferation detection reagent is added, and the plates are incubated according to the
manufacturer's instructions.

o The signal (e.g., absorbance or fluorescence) is measured using a plate reader.

o The ICso value is calculated based on the inhibition of VEGF-stimulated proliferation.

Workflow for Kinase Inhibitor Screening
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Caption: A typical workflow for identifying a selective kinase inhibitor.
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Conclusion

The early discovery and development of Telatinib identified it as a potent and selective oral
inhibitor of key receptor tyrosine kinases involved in angiogenesis and tumor growth, primarily
VEGFR-2, VEGFR-3, PDGFR}, and c-Kit.[4][6] Its rational design, based on the critical role of
the VEGF pathway in cancer, was validated through extensive preclinical in vitro and in vivo
studies that demonstrated significant anti-angiogenic and anti-tumor activity.[6] The initial
clinical data provided a favorable pharmacokinetic and safety profile, supporting its further
development as a promising anti-cancer agent, particularly in combination with standard
chemotherapy regimens.[1][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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